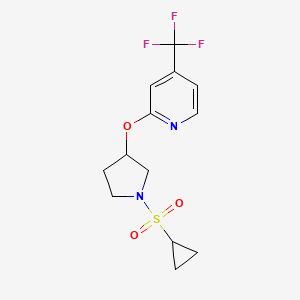

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the pyridine and pyrrolidine rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridine ring is often involved in electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, density, and solubility .Aplicaciones Científicas De Investigación

Sulfonamide-Based Cyclisation Catalysts

Sulfonamides, such as the compound , have been explored as terminators in cationic cyclisations, facilitating the efficient formation of polycyclic systems. These cyclisations, induced by catalysts like trifluoromethanesulfonic acid, demonstrate the preference for forming pyrrolidines or homopiperidines over piperidines, highlighting the sulfonamide group's viability in creating complex structures (Haskins & Knight, 2002).

Synthesis of Fluorinated Pyrrolidines

Research into 4-(trifluoromethyl)pyrrolidines incorporating various substituents such as sulfonyl groups has expanded, leveraging 1,3-dipolar cycloaddition reactions. These syntheses contribute to a broader understanding of how trifluoromethyl groups, alongside sulfonamide functionalities, can be incorporated into heterocyclic compounds, offering insights into novel chemical entities with potential pharmaceutical relevance (Markitanov et al., 2016).

Functionalized Pyrrole Synthesis

The creation of functionalized pyrroles from trifluoromethyl-substituted precursors has been achieved through a cyclization/sulfonyl group migration cascade. This methodology illustrates the utility of incorporating trifluoromethyl and sulfonyl groups into pyrrole derivatives, underscoring the strategic use of these functionalities in synthesizing novel heterocyclic compounds with potential application in material science and drug development (Zhao et al., 2016).

Uncatalyzed Cycloaddition Reactions

The use of 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides for [2+2] cycloaddition reactions of alkynes demonstrates a metal-free, uncatalyzed method to afford substituted cyclobutenes. This innovation points towards the development of more sustainable and efficient synthetic pathways, leveraging the unique reactivity of sulfonamide and trifluoromethyl groups in facilitating room-temperature cycloadditions without the need for metal catalysts or harsh conditions (Alcaide et al., 2015).

Efficient Michael Addition Catalysis

Pyrrolidine derivatives bearing sulfoxide moieties have showcased efficiency as organocatalysts in stereoselective Michael addition reactions. This highlights the potential of sulfonyl and related functionalities in catalyzing key bond-forming reactions, offering pathways to highly selective synthesis of γ-nitro carbonyl compounds, which are valuable intermediates in organic synthesis and pharmaceutical manufacturing (Singh et al., 2013).

Propiedades

IUPAC Name |

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O3S/c14-13(15,16)9-3-5-17-12(7-9)21-10-4-6-18(8-10)22(19,20)11-1-2-11/h3,5,7,10-11H,1-2,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAQZPJAZZPMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2826243.png)

![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2826245.png)

![1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2826246.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2826247.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)

![3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2826253.png)

![2-[1-(7H-Purin-6-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2826255.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2826259.png)

![1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2826261.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)